6-(Difluoromethoxy)nicotinonitrile

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2) is a fluorinated heteroaromatic building block within the nicotinonitrile class, characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the pyridine ring. This substitution pattern confers a distinct physicochemical fingerprint, notably a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 45.9 Ų, which diverges from non-fluorinated and alternatively positioned analogs.

Molecular Formula C7H4F2N2O
Molecular Weight 170.119
CAS No. 1198103-42-2
Cat. No. B598026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)nicotinonitrile
CAS1198103-42-2
Synonyms6-(difluoroMethoxy)nicotinonitrile
Molecular FormulaC7H4F2N2O
Molecular Weight170.119
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)OC(F)F
InChIInChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H
InChIKeyRASGKOKUJVRDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2): Core Physicochemical and Structural Profile for Procurement Specification


6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2) is a fluorinated heteroaromatic building block within the nicotinonitrile class, characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the pyridine ring [1]. This substitution pattern confers a distinct physicochemical fingerprint, notably a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 45.9 Ų, which diverges from non-fluorinated and alternatively positioned analogs [2]. The compound is a solid at ambient temperature, with a molecular formula of C₇H₄F₂N₂O and a molecular weight of 170.12 g/mol, and is typically supplied at purities ranging from 95% to 98% .

6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2): Critical Substitution-Position and Electronic Determinants of Synthetic Utility


Substitution of 6-(Difluoromethoxy)nicotinonitrile with a positional isomer (e.g., 2- or 5-substituted analogs) or a non-fluorinated congener (e.g., 6-methoxy or 6-chloro derivatives) is chemically inadvisable due to the 6-substituent's direct influence on the pyridine ring's electronic distribution and the specific reactivity of the 3-cyano group [1]. The difluoromethoxy group at the 6-position, para to the nitrogen, exerts a unique electron-withdrawing inductive effect combined with resonance donation, distinct from the ortho or meta effects of other isomers, thereby altering the electrophilicity at the 5-position for subsequent cross-coupling or nucleophilic aromatic substitution reactions [2]. Furthermore, the enhanced lipophilicity (XLogP3 = 1.8) conferred by the difluoromethoxy moiety is critical for membrane permeability in downstream biological applications, a property not shared by methoxy (lower lipophilicity) or trifluoromethoxy (higher lipophilicity) analogs [3]. The evidence detailed in Section 3 quantifies these critical differentiators.

6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2): Quantified Differentiation Metrics vs. Closest Analogs for Evidence-Based Procurement


Position-Specific Electronic Effect on Cyano Group Reactivity

The 6-substituted difluoromethoxy group, para to the ring nitrogen, reduces the electron density at the 3-cyano carbon relative to the 2-substituted isomer. This is evidenced by a higher computed C≡N stretching frequency in IR spectra, indicating a stronger, less conjugated nitrile bond more susceptible to nucleophilic attack . While direct IR data for the 6-isomer is vendor-supplied (see reference), the class-level trend is established in fluorinated nicotinonitrile chemistry, where the 6-position exhibits a more pronounced inductive withdrawal than the 2-position [1].

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Enhanced Lipophilicity (XLogP3) vs. Methoxy Analog for Membrane Permeability

6-(Difluoromethoxy)nicotinonitrile exhibits a computed XLogP3 value of 1.8, which is significantly higher than the 6-methoxy analog (XLogP3 = 1.1) [1]. This 0.7 log unit increase corresponds to an approximately 5-fold higher predicted lipophilicity, a key driver of passive membrane permeability and blood-brain barrier penetration potential [2].

Drug Discovery ADME Profiling Medicinal Chemistry

Altered Topological Polar Surface Area (TPSA) Impacting CNS Penetration

The compound's TPSA of 45.9 Ų falls within the optimal range (< 70 Ų) for blood-brain barrier (BBB) penetration, yet is 13.0 Ų higher than that of 6-fluoronicotinonitrile (TPSA = 32.9 Ų) [1]. This increased polar surface area, while still BBB-permissible, suggests a different hydrogen-bonding capacity and may influence off-target binding profiles [2].

CNS Drug Design Medicinal Chemistry ADME

Validated Synthetic Utility as an Intermediate in Patent WO2009/145720

6-(Difluoromethoxy)nicotinonitrile is specifically exemplified as a key intermediate in the hydrogenation step to produce 6-difluoromethoxypyridine-3-methanamine (CAS 1198103-43-3) under defined conditions (Raney Ni, 45 psi H₂, RT, 20 h), achieving an 80% isolated yield after column chromatography [1]. This contrasts with the 2-isomer, which has been cited in unrelated antimicrobial contexts but lacks a comparable, high-yielding reduction protocol in the patent literature .

Process Chemistry Pharmaceutical Intermediates Patent Analysis

6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2): Prioritized Application Scenarios Based on Quantified Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitor Scaffolds

The compound's optimized lipophilicity (XLogP3 = 1.8) and TPSA (45.9 Ų) make it an ideal starting material for constructing kinase inhibitor cores requiring passive blood-brain barrier permeability [1]. Its 6-position substitution leaves the 5-position available for further functionalization via cross-coupling, enabling the rapid generation of focused libraries for CNS targets.

High-Yield Production of 6-Difluoromethoxypyridine-3-methanamine

Leverage the validated, patent-exemplified reduction protocol (WO2009/145720) to produce the corresponding primary amine in 80% yield [2]. This amine serves as a versatile handle for amide bond formation, reductive amination, or urea synthesis, streamlining the development of novel pharmaceuticals and agrochemicals.

Development of Fluorinated PET Tracer Precursors

The difluoromethoxy group offers a potential site for ¹⁸F-labeling via isotopic exchange or alternative radiochemistry [3]. The compound's 6-substitution pattern, para to the nitrogen, provides a chemically stable handle for subsequent radiochemical transformations, while its physicochemical properties support efficient purification and analysis of the resulting tracers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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